molecular formula C12H14N4O3 B1620919 1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine CAS No. 306934-81-6

1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine

Cat. No.: B1620919
CAS No.: 306934-81-6
M. Wt: 262.26 g/mol
InChI Key: GTSALKOXOXHBJL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine belongs to the spirocyclic benzimidazole family, characterized by fused aromatic and non-aromatic rings sharing a single atom. Its systematic classification derives from the following structural components:

  • Benzimidazole core : A bicyclic aromatic system composed of fused benzene and imidazole rings.
  • Spiro junction : A single carbon atom connecting the benzimidazole ring to a cyclohexane ring.
  • Functional groups : A hydroxyl group (-OH) at position 1, a nitro group (-NO₂) at position 5, and an imine (-NH) at position 4.

The IUPAC name is constructed by specifying substituents in descending order of priority (nitro > hydroxyl > imine) and their positions relative to the spiro atom.

Molecular Architecture: Spiro Junction Analysis

The spiro junction in this compound consists of a single carbon atom (C2 of the benzimidazole) covalently bonded to both the benzimidazole ring and the cyclohexane ring. This configuration imposes geometric constraints, forcing the cyclohexane ring into a chair-like conformation to accommodate steric strain.

Key structural features :

Feature Description
Benzimidazole ring Aromatic system with two nitrogen atoms in positions 1 and 3 of the imidazole ring
Cyclohexane ring Non-aromatic six-membered ring fused via a single spiro atom to the benzimidazole
Functional group placement Nitro group at position 5 (para to the spiro atom), hydroxyl at position 1, and imine at position 4

The spiro junction enhances molecular rigidity, influencing reactivity and biological interactions.

X-ray Crystallographic Characterization

X-ray crystallography has proven critical for resolving the three-dimensional structure of spirobenzimidazole derivatives. While direct crystallographic data for this compound are not publicly available, analogous compounds provide insights:

  • Data collection : Single-crystal diffraction patterns are measured using monochromatic X-rays, typically under cryogenic conditions to minimize thermal motion.
  • Structure refinement : Computational methods (e.g., direct methods, difference maps) are employed to assign atomic positions and validate bond lengths/angles.
  • Key observations :
    • Bond lengths : Benzimidazole C-N bonds typically range from 1.32–1.35 Å, with nitro groups adopting coplanar orientations relative to the aromatic ring.
    • Hydrogen bonding : The hydroxyl group may form intramolecular hydrogen bonds with adjacent nitrogen atoms, stabilizing the spiro configuration.

Comparative Analysis with Related Spirobenzimidazole Derivatives

The structural uniqueness of this compound is evident when compared to analogous compounds:

Compound Structural Features Unique Aspects
5-Nitrospiro[benzimidazole-2,1'-cyclohexane] Nitro group at position 5, cyclohexane spiro ring Lacks hydroxyl and imine functionalities
1-Hydroxy-N-(2-phenylethyl)-5-nitro-benzimidazole Benzimidazole core with phenylethyl substituent Linear alkyl chain replaces cyclohexane ring
N-butyl-1-hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine Butylamino group at position 4 Alkyl chain introduces steric bulk, altering solubility
5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole Second nitro group at position 2, phenyl substituent Extended π-conjugation via nitro groups

Key differentiators :

  • Functional group diversity : The combination of hydroxyl, nitro, and imine groups distinguishes this compound from simpler spirobenzimidazoles.
  • Spiro junction stability : The cyclohexane ring’s chair conformation minimizes steric clashes, unlike bulkier substituents in N-butyl derivatives.

Properties

IUPAC Name

1-hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c13-10-8(16(18)19)4-5-9-11(10)14-12(15(9)17)6-2-1-3-7-12/h4-5,13,17H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSALKOXOXHBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C3C(=CC=C(C3=N)[N+](=O)[O-])N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370703
Record name 1-hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-81-6
Record name 1-hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-5-nitrospiro[benzimidazole-2,1’-cyclohexane]-4-imine typically involves multi-step organic reactions. One common method includes the nitration of spiro[benzimidazole-2,1’-cyclohexane] derivatives, followed by hydroxylation and imination reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-5-nitrospiro[benzimidazole-2,1’-cyclohexane]-4-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or aromatic amines can be used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups replacing the nitro group, such as amino, hydroxyl, or alkyl groups.

Scientific Research Applications

1-Hydroxy-5-nitrospiro[benzimidazole-2,1’-cyclohexane]-4-imine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Hydroxy-5-nitrospiro[benzimidazole-2,1’-cyclohexane]-4-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The spiro structure also allows for unique binding interactions with target proteins, enhancing its specificity and potency.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features and Substituent Effects

Key Structural Differences:
  • Spiro Cyclohexane vs. Other Rings : The spiro cyclohexane in the target compound aligns with compounds 9 and 10 in , which demonstrated potent FabI enzyme inhibition (IC₅₀: 10–70 nM). Cyclohexane spiro systems enhance hydrophobic interactions in enzyme binding compared to dimethyl or tetrahydrofuran substitutions .
  • Nitro Group at Position 5: The electron-withdrawing nitro group contrasts with electron-donating groups (e.g., methyl, methoxy) in analogues. In , nitro-substituted benzimidazoles (e.g., compound 4f) exhibited reduced antimicrobial activity (MIC = 50 μg/mL) compared to methylenedioxyphenyl-substituted derivatives (MIC = 25 μg/mL) . Similarly, shows that 5-nitro substituents in B-norcholesteryl benzimidazoles (e.g., compound 8b) reduced antiproliferative activity (IC₅₀ > 10 μM) .
Antimicrobial Activity:
  • FabI Inhibition: The spiro cyclohexane in the target compound likely enhances binding to bacterial enoyl-ACP reductase (FabI), similar to compounds 9 and 10 (IC₅₀: 10–70 nM). Hydrophobic spiro systems improve enzyme affinity compared to planar or polar substituents .
  • Nitro Group Trade-off : While the nitro group may reduce potency compared to electron-donating groups (e.g., methylenedioxy), its presence could confer selectivity against specific pathogens resistant to conventional benzimidazoles .
Antiproliferative Activity:
  • Cytotoxicity: The nitro group is associated with reduced cytotoxicity in B-norcholesteryl benzimidazoles (e.g., compound 8b vs. 10a; IC₅₀: >10 μM vs. 2.2 μM). However, the spiro cyclohexane might mitigate this effect by improving cell membrane permeability .

Enzyme Binding and Selectivity

  • Binding Mode: suggests that spiro systems maintain a non-planar conformation, optimizing interactions with FabI’s hydrophobic pocket. In contrast, planar carbonyl-substituted analogs (e.g., compound 5) lose activity due to altered binding .
  • Selectivity: Compounds with electron-withdrawing groups (e.g., nitro) may exhibit lower off-target toxicity. For example, notes that nitro-substituted derivatives show reduced activity against normal kidney cells (HEK293T) .

Biological Activity

1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine is a complex organic compound notable for its unique spiro structure, which integrates a benzimidazole ring with a cyclohexane ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Specifically, it has shown promising results against breast and lung cancer cell lines, suggesting its potential as a lead compound for further drug development.

The biological activity of this compound can be attributed to its structural features:

  • Nitro Group : The presence of the nitro group is crucial for its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular macromolecules.
  • Spiro Structure : The unique spiro configuration enhances binding affinity to specific enzymes or receptors, increasing the compound's potency.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialGram-positive and Gram-negative bacteriaInhibition of growth
AnticancerBreast cancer cell lines (MCF-7)Induction of apoptosis
Lung cancer cell lines (A549)Cell cycle arrest

Case Study: Anticancer Activity

In a controlled laboratory study, this compound was tested against MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutic agents. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods. Results showed that the compound exhibited potent antibacterial activity with MIC values comparable to those of conventional antibiotics.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 1-hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine and its derivatives?

Synthetic optimization requires careful selection of precursors and reaction conditions. For example:

  • Cyclohexane carbonyl chloride has been used as a precursor in analogous spirobenzimidazole syntheses to stabilize the cyclohexane moiety during cyclization .
  • Hydrazine carboxamide derivatives (e.g., 2-(1H-benzimidazol-2-yl)-N-arylidene hydrazines) show improved yields (62–85%) when reaction times and temperatures are tightly controlled, as demonstrated in recent benzimidazole derivatization studies .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • FT-IR and ¹H-NMR : Essential for confirming functional groups (e.g., nitro, hydroxy) and spirojunction geometry. For example, FT-IR peaks at 1650–1680 cm⁻¹ indicate C=N stretching in benzimidazole .
  • Surface Plasmon Resonance (SPR) : Validates binding interactions, particularly for metabolites or analogs. Cyclohexane defatting steps (2 × 2 mL aliquots) are recommended to reduce matrix interference in SPR biosensor chip preparation .
  • HPLC with C18 columns : Used for purity analysis, especially after synthetic steps involving nitro-group reduction .

Q. How should solubility and stability be managed during in vitro studies?

  • Solubility : Use DMSO for initial dissolution (recommended for nitrospirobenzimidazoles), but avoid in vivo applications due to toxicity risks .
  • Stability : Defatting with cyclohexane (2 × 2 mL) removes lipid contaminants that may accelerate decomposition in DMSO extracts .

Advanced Research Questions

Q. How can HOMO/LUMO calculations guide reactivity predictions for this compound?

The compound’s benzimidazole and cyclohexane moieties dominate frontier molecular orbitals:

  • HOMO (Highest Occupied Molecular Orbital): Localized on benzimidazole, indicating nucleophilic reactivity .
  • LUMO (Lowest Unoccupied Molecular Orbital): Located on nitro and spiro-junction regions, suggesting electrophilic susceptibility .

Q. What structural modifications enhance PPAR-1 inhibition in spirobenzimidazole analogs?

  • Substituent effects : Nitro groups at position 5 and hydroxy groups at position 1 improve binding affinity to PPAR-1, as shown in spiro[quinazoline-2,1'-cyclohexane] derivatives .
  • Spiro-junction rigidity : Cyclohexane conformation (chair vs. boat) impacts steric compatibility with the PPAR-1 active site .

Q. How can computational methods streamline reaction design for novel derivatives?

  • Reaction path search algorithms : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, reducing trial-and-error synthesis .
  • Machine learning : Prioritizes substituent combinations (e.g., nitro, hydroxy, alkyl) based on historical yield data from analogous benzimidazole syntheses .

Q. How should researchers resolve contradictions in spectral or bioactivity data?

  • Case study : Discrepancies in nitro-group reduction yields may arise from solvent polarity. For example, DMSO stabilizes intermediates better than acetonitrile .
  • Statistical validation : Use multivariate analysis (e.g., PCA) to isolate variables (e.g., temperature, catalyst) affecting bioactivity .

Q. What experimental design principles optimize synthesis and bioactivity screening?

  • Factorial design : Reduces the number of experiments while testing variables like temperature (60–120°C), solvent (DMSO vs. ethanol), and catalyst loading .
  • Response surface methodology (RSM) : Maps optimal conditions for yield and purity, particularly for multi-step syntheses involving nitro-group functionalization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine
Reactant of Route 2
1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine

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